3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that features a triazolopyrimidine core with chlorobenzyl and trifluoromethylbenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 4-amino-5-mercapto-3H-[1,2,3]triazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where the triazolopyrimidine core is reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Trifluoromethylbenzyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities in the molecule.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a pharmacophore. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of derivatives, making it a candidate for drug development.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as antiviral, antibacterial, and anticancer agents. The specific interactions of the triazolopyrimidine core with biological targets can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the trifluoromethyl group which can influence the electronic characteristics of the material.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazolopyrimidine core can mimic nucleotides, potentially interfering with DNA or RNA synthesis in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: Similar structure but lacks the trifluoromethyl group.
3-(4-chlorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: Contains a fluorobenzyl group instead of trifluoromethylbenzyl.
Uniqueness
The presence of the trifluoromethyl group in 3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5S/c20-15-6-4-12(5-7-15)9-28-17-16(26-27-28)18(25-11-24-17)29-10-13-2-1-3-14(8-13)19(21,22)23/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFGYRFHBMPAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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